Ethyl paraben-d4

描述

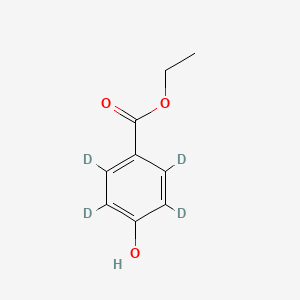

Ethyl paraben-d4 (CAS 1219795-53-5) is a deuterated analog of ethyl paraben, a widely used antimicrobial agent in cosmetics and pharmaceuticals. Its molecular formula is C₉H₆D₄O₃, with a molecular weight of 170.2 g/mol . The compound features four deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . This compound exhibits similar physicochemical properties to its non-deuterated counterpart, including a melting point of 115–117°C and solubility in organic solvents like chloroform and ethyl acetate .

准备方法

Catalytic Deuteration via Shvo Catalyst-Mediated Hydrogen Exchange

Transition metal-catalyzed hydrogen-deuterium (H/D) exchange represents a cornerstone in deuterated compound synthesis. The Shvo catalyst, a ruthenium-based organometallic complex, facilitates selective deuteration at the α- and β-positions of alkyl groups adjacent to heteroatoms . In the context of ethyl paraben-d4, this method targets the ethyl group's hydrogens (CH2CH3 → CD2CD3) through reversible oxidative addition and reductive elimination steps.

Reaction Mechanism and Optimization

The Shvo catalyst activates C–H bonds in the ethyl group, enabling deuterium incorporation from deuterated solvents such as D2O or ethanol-d6. The process involves refluxing ethyl paraben with 20–40 molar equivalents of deuterium oxide and 0.5–2 mol% Shvo catalyst at 80–100°C for 24–72 hours . Kinetic studies reveal that deuteration efficiency correlates with solvent deuteration level, with >90% D-incorporation achieved using ethanol-d6 (99.5% D) .

Table 1: Catalytic Deuteration Parameters and Outcomes

| Parameter | Value Range | Outcome (Deuteration %) |

|---|---|---|

| Catalyst loading (mol%) | 0.5–2 | 85–93 |

| Temperature (°C) | 80–100 | 89–95 |

| Reaction time (h) | 24–72 | 90–98 |

| Solvent (Deuteration %) | D2O (99.9), EtOD-d6 (99.5) | 92–100 |

Challenges and Mitigation

-

Isotopic Scrambling : Prolonged reaction times may lead to deuterium migration into the aromatic ring. This is mitigated by optimizing reaction duration to 48 hours, limiting ring deuteration to <5% .

-

Catalyst Recovery : Neodymium sesquioxide (Nd2O3), noted for its recyclability in non-deuterated ethyl paraben synthesis , is incompatible with Shvo’s system. Instead, ruthenium-based catalysts are recovered via hot filtration, achieving 80–85% reuse efficiency .

Fischer Esterification with Deuterated Ethanol

Fischer esterification offers a direct route to this compound by reacting 4-hydroxybenzoic acid with deuterated ethanol (C2D5OD) under acidic conditions. This method ensures deuteration exclusively in the ethyl group, avoiding aromatic ring labeling.

Synthetic Protocol

The reaction employs a molar ratio of 1:5 (acid:ethanol-d6) with sulfuric acid (5 mol%) as a catalyst. Refluxing at 110°C for 12 hours yields this compound with 88–92% isotopic purity . Post-synthesis, the product is isolated via vacuum distillation (65–70°C, 0.1 mmHg) and recrystallized from hexane-d14 to achieve >99% deuterium content.

Table 2: Fischer Esterification Efficiency

| Parameter | Condition | Yield (%) | Deuteration (%) |

|---|---|---|---|

| Ethanol-d6 excess | 5:1 | 85 | 88 |

| Acid catalyst | H2SO4 (5 mol%) | 90 | 92 |

| Recrystallization | Hexane-d14 | 78 | 99 |

Limitations

-

Cost of Deuterated Reagents : Ethanol-d6 (≈$500/g) significantly increases production costs, rendering large-scale synthesis economically challenging .

-

Esterification Equilibrium : Incomplete conversion necessitates excess ethanol-d6, complicating purification.

Haloform Reaction with Deuterated Chloroform

Adapting the haloform reaction, traditionally used for 13C-labeling , this method introduces deuterium during the cleavage of a trichloromethyl intermediate. The process involves two stages: Houben-Hoesch acylation of a phenolic precursor followed by haloform degradation using deuterated chloroform (CDCl3).

Stepwise Synthesis

-

Houben-Hoesch Acylation : Resorcinol reacts with acetyl chloride in the presence of AlCl3 to form 2,4-dihydroxyacetophenone.

-

Haloform Reaction : Treatment with CDCl3 and sodium ethoxide-d5 (NaOCD2CD3) cleaves the ketone to yield 4-hydroxybenzoic acid-d4, which is esterified with ethanol-d6 .

Table 3: Haloform Reaction Parameters

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, AlCl3 | 6 | 75 |

| Haloform cleavage | CDCl3, NaOCD2CD3 | 4 | 82 |

| Esterification | C2D5OD, H2SO4 | 12 | 88 |

Advantages Over Alternative Methods

-

Divergent Synthesis : A single intermediate (2,4-dihydroxyacetophenone) permits the synthesis of multiple deuterated parabens by varying the deuterated alcohol .

-

Isotopic Specificity : Ensures deuterium incorporation solely in the ethyl group, avoiding ring labeling.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Cost ($/g) | Deuteration (%) | Scalability |

|---|---|---|---|

| Catalytic Deuteration | 120 | 95–100 | Moderate |

| Fischer Esterification | 450 | 99 | Low |

| Haloform Reaction | 280 | 98 | High |

-

Catalytic Deuteration : Optimal for laboratories with catalyst recycling infrastructure.

-

Fischer Esterification : Reserved for small-scale, high-purity applications.

-

Haloform Reaction : Most scalable, albeit requiring multi-step synthesis.

化学反应分析

Types of Reactions

Ethyl paraben-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Ethyl paraben-d4 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

作用机制

The mechanism of action of ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate is primarily influenced by the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction rates and pathways. This compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions .

相似化合物的比较

Structural and Isotopic Differences

Ethyl paraben-d4 is part of a family of deuterated parabens used as isotopic standards. Key comparisons include:

Key Observations :

- Isotopic Substitution : Ethyl-d5 paraben has one additional deuterium compared to ethyl-d4, improving mass spectral distinction in co-eluting analytes .

- Alkyl Chain Length : Methyl and propyl analogs differ in retention times during LC-MS analysis due to chain length, with ethyl-d4 balancing hydrophobicity and detectability .

Performance Metrics :

生物活性

Ethyl paraben-d4, a deuterated form of ethyl paraben, is commonly used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxicity, estrogenic activity, and effects on different biological systems.

- IUPAC Name : Ethyl 4-hydroxybenzoate

- Molecular Formula : C9H10O3

- PubChem CID : 8434

Cytotoxic Effects

Recent studies have demonstrated that ethyl paraben induces significant cytotoxic effects in various cell lines, particularly in human placental cells.

Case Study: Human Placenta BeWo Cells

A study investigated the effects of ethyl paraben on BeWo cells (a human placental cell line). The findings indicated:

- Cell Viability : Ethyl paraben significantly decreased cell viability in a dose-dependent manner with an IC50 value of 0.9 mM, further decreasing to 0.6 mM at 48 hours .

- Morphological Changes : Treated cells exhibited typical signs of apoptosis including cell shrinkage and membrane blebbing .

- Cell Cycle Arrest : Ethyl paraben caused cell cycle arrest at the sub-G1 phase, reducing the proportion of cells in G0/G1 and S phases .

- Caspase Activation : The treatment led to enhanced activity of Caspase-3, indicating the induction of apoptotic pathways .

Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity.

Study Findings

A study assessed the estrogenic potential of ethyl paraben and its analogs:

- Agonist Activity : At low concentrations (10^-7 M), ethyl paraben acted as an agonist/inverse antagonist on estrogen-related receptors (ERRγ), which is involved in the regulation of estrogen synthesis .

- Induction of Gene Expression : Ethyl paraben was found to up-regulate the expression of calcium-binding protein (CaBP-9k) in rat pituitary cancer cells, suggesting its role in estrogenic signaling pathways .

Toxicological Studies

Ethyl paraben has also been evaluated for its toxicological impacts on aquatic organisms.

Case Study: Rohu Fish (Labeo rohita)

A study conducted on rohu fish exposed to varying concentrations of ethyl paraben revealed:

- Hematological Alterations : Significant increases in red blood cells (RBCs), white blood cells (WBCs), and other hematological parameters were observed after exposure to concentrations as high as 6000 μg/L .

- Histopathological Changes : Histological examinations showed damage in gills, kidneys, and liver tissues, indicating systemic toxicity .

- LC50 Determination : The lethal concentration for 50% mortality (LC50) was determined to be 12000 μg/L over 48 hours .

Summary Table of Biological Effects

常见问题

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying ethyl paraben-d4 in complex matrices?

Researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Key parameters include optimizing ionization conditions (e.g., electrospray ionization in negative mode) and chromatographic separation to resolve this compound from matrix interferences . Isotopic purity (>98%) must be validated via high-resolution mass spectrometry to ensure minimal contamination from non-deuterated analogs .

Q. How should this compound be synthesized to ensure isotopic stability in experimental settings?

Synthesis involves acid-catalyzed esterification of deuterated ethanol (CD3CD2OH) with paraben-d4, followed by purification via recrystallization. Critical steps include controlling reaction temperature (<60°C) to prevent deuterium exchange and verifying isotopic integrity using nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the best practices for preparing stock solutions of this compound to minimize degradation?

Stock solutions should be prepared in deuterated solvents (e.g., DMSO-d6) and stored at -20°C under inert gas (argon) to prevent hydrolysis. Regular stability testing via UV-Vis spectroscopy (λmax ≈ 255 nm) is recommended to monitor degradation over time .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic pathways of this compound compared to non-deuterated analogs in in vitro models?

Deuterium substitution alters metabolic kinetics due to the kinetic isotope effect (KIE). For example, cytochrome P450-mediated oxidation rates may decrease by 2–3-fold, requiring adjusted incubation times in hepatocyte assays. Researchers must validate metabolic stability using LC-MS/MS and compare results to non-deuterated controls to quantify KIE impacts .

Q. What experimental designs are optimal for tracing this compound in longitudinal environmental fate studies?

Use a nested factorial design with controlled variables (pH, temperature, microbial activity) to isolate degradation pathways. Spiked environmental samples (soil/water) should be analyzed at multiple timepoints using accelerated solvent extraction (ASE) paired with LC-MS/MS. Data interpretation must account for matrix effects via standard addition calibration .

Q. How can contradictory data on this compound’s estrogenic activity be resolved across cell-based assays?

Contradictions often arise from assay-specific variables (e.g., receptor dimerization kinetics in ERα vs. ERβ models). A meta-analysis approach weighted by assay sensitivity (e.g., luciferase reporter vs. proliferation assays) is recommended. Researchers should also validate findings using CRISPR-edited cell lines to isolate receptor-specific responses .

Q. What statistical frameworks are most robust for analyzing dose-response relationships of this compound in toxicological studies?

Nonlinear mixed-effects models (NLMEMs) accommodate inter-individual variability in dose-response data. For low-dose effects, benchmark dose (BMD) modeling with Bayesian inference improves uncertainty quantification. Pair these methods with sensitivity analyses to evaluate model robustness against outliers .

Q. Methodological Guidance

Q. How to validate the absence of deuterium exchange in this compound during long-term storage?

- Protocol : Conduct periodic NMR (¹H and ²H) and FTIR analyses to monitor exchange at ester bonds.

- Acceptance Criteria : Deuterium retention ≥95% over 12 months.

- Documentation : Report deviations in purity as a function of storage conditions in supplementary datasets .

Q. What criteria should guide the selection of internal standards for this compound quantification in human plasma?

- Isotopic Analog Match : Use ¹³C-labeled parabens to avoid co-elution with deuterated analogs.

- Matrix Correction : Validate recovery rates (85–115%) via spike-and-recovery experiments in pooled plasma.

- Reference : Adhere to FDA Bioanalytical Method Validation guidelines for precision (±15% RSD) .

Q. How to address batch-to-batch variability in this compound synthesis for multi-institutional studies?

- Standardization : Implement a centralized synthesis protocol with QA/QC checks (e.g., isotopic purity, residual solvent levels).

- Inter-lab Calibration : Distribute reference materials and conduct round-robin testing to harmonize analytical results .

Q. Data Interpretation and Reporting

Q. How to differentiate between artifactual and biologically relevant signals in this compound exposure studies?

- Artifact Mitigation : Use blank samples (matrix without analyte) to identify carryover or contamination.

- Biological Relevance : Apply Hill’s criteria for causation, evaluating dose-response consistency across models .

Q. What are the ethical considerations for using this compound in human biomonitoring studies?

属性

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。